molecular formula C15H18N4O2S B2772571 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-50-9

2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2772571
CAS No.: 2097921-50-9
M. Wt: 318.4
InChI Key: WFJQZBRDQRSFOD-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a methoxyphenyl group, a thiadiazolyl group, and a piperazinyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common route might include:

    Formation of the piperazine derivative: Starting with a piperazine, the thiadiazolyl group can be introduced through nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

    Final coupling: The intermediate compounds are then coupled under specific conditions, such as using a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include hydroxylated derivatives, reduced alcohols, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it could be investigated for its interactions with biological targets, such as receptors or enzymes, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, it might be explored for therapeutic applications, such as acting as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it could be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as a receptor ligand, it might bind to the receptor and modulate its activity. If it inhibits an enzyme, it might bind to the active site and prevent substrate binding.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-1-piperazinyl ethanone: Lacks the thiadiazolyl group.

    1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl and thiadiazolyl groups in 2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one might confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-21-13-4-2-3-12(9-13)10-15(20)19-7-5-18(6-8-19)14-11-16-22-17-14/h2-4,9,11H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJQZBRDQRSFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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